4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide
Overview
Description
4-Methyl-N-(4H-1,2,4-triazol-4-yl)benzamide is an organic compound with the molecular formula C₁₀H₁₀N₄O and a molecular weight of 202.21 g/mol . This compound features a benzamide core substituted with a 4-methyl group and a 4H-1,2,4-triazol-4-yl group, making it a member of the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors
Mode of Action
It’s known that triazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to changes in cellular processes .
Pharmacokinetics
The compound’s solubility in acetone suggests it may have good bioavailability .
Result of Action
Similar compounds have been shown to exhibit cytotoxic activities against various tumor cell lines .
Preparation Methods
The synthesis of 4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide typically involves the reaction of 4-methylbenzoic acid with 4-amino-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
4-Methyl-N-(4H-1,2,4-triazol-4-yl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
4-Methyl-N-(4H-1,2,4-triazol-4-yl)benzamide has several scientific research applications:
Comparison with Similar Compounds
4-Methyl-N-(4H-1,2,4-triazol-4-yl)benzamide can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent with a triazole ring, used to treat fungal infections.
Voriconazole: Another antifungal agent with a triazole ring, known for its broad-spectrum activity.
Trazodone: An antidepressant with a triazole ring, used to treat major depressive disorder.
These compounds share the triazole ring structure, which contributes to their biological activities.
Properties
IUPAC Name |
4-methyl-N-(1,2,4-triazol-4-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-8-2-4-9(5-3-8)10(15)13-14-6-11-12-7-14/h2-7H,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXHGGYQZYQLAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN2C=NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101330936 | |
Record name | 4-methyl-N-(1,2,4-triazol-4-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101330936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666003 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
322414-12-0 | |
Record name | 4-methyl-N-(1,2,4-triazol-4-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101330936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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